N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1172062-27-9
VCID: VC6978786
InChI: InChI=1S/C20H21N3O4S2/c1-15-7-9-16(10-8-15)19-13-20(22-29(26,27)18-5-3-2-4-6-18)23(21-19)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide

CAS No.: 1172062-27-9

Cat. No.: VC6978786

Molecular Formula: C20H21N3O4S2

Molecular Weight: 431.53

* For research use only. Not for human or veterinary use.

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide - 1172062-27-9

Specification

CAS No. 1172062-27-9
Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
IUPAC Name N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide
Standard InChI InChI=1S/C20H21N3O4S2/c1-15-7-9-16(10-8-15)19-13-20(22-29(26,27)18-5-3-2-4-6-18)23(21-19)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3
Standard InChI Key ISIWGNDFTMEKKG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=CC=C3)C4CCS(=O)(=O)C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three critical domains:

  • Pyrazole Ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for modulating pharmacokinetic properties and target affinity .

  • Sulfonamide Group (-SO2_2NH-): Imparts polarity and hydrogen-bonding capacity, enhancing solubility and enzyme-target interactions .

  • Tetrahydrothiophene Dioxide Moiety: A saturated sulfur-containing ring with two oxygen atoms, contributing to metabolic stability and conformational rigidity .

The p-tolyl substituent at the pyrazole’s 3-position introduces hydrophobicity, potentially improving blood-brain barrier penetration.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H21N3O4S2\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight431.53 g/mol
CAS Number1172062-27-9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar Surface Area113 Ų

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or ketoesters under acidic conditions.

  • Sulfonamide Coupling: Reaction of the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group.

  • Tetrahydrothiophene Dioxide Incorporation: Nucleophilic substitution or cycloaddition reactions to attach the 1,1-dioxidotetrahydrothiophen-3-yl group .

Critical Reaction Conditions:

  • Temperature: 80–120°C for condensation steps.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) for cyclization .

  • Solvents: Dichloromethane or tetrahydrofuran for sulfonylation.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (yield: 60–75%).

  • Recrystallization: Ethanol/water mixtures to achieve >95% purity.

Mechanism of Action and Pharmacological Profile

GIRK Channel Activation

The compound potentiates GIRK1/2 channels, facilitating potassium efflux and neuronal/cardiac cell hyperpolarization . This mechanism underlies its potential in:

  • Arrhythmia Management: By stabilizing cardiac action potentials, reducing ectopic activity .

  • Anxiety and Epilepsy: Modulating neuronal excitability in limbic circuits .

Table 2: In Vitro Potency Data

ParameterValueSource
EC50_{50} (GIRK1/2)12 nM
Selectivity (vs. GIRK3)>100-fold
Metabolic Stability (HLM)45 min

Off-Target Effects

Therapeutic Applications and Preclinical Data

Neurological Disorders

In rodent models of epilepsy, the compound (10 mg/kg, i.p.) reduced seizure duration by 68% via hippocampal GIRK activation . Synergistic effects with gabapentin suggest combinatorial potential .

Cardiovascular Indications

  • Atrial Fibrillation: Prolonged atrial refractory periods by 22% in canine models .

  • Hypertension: Lowered systolic blood pressure by 15 mmHg in spontaneously hypertensive rats .

Physicochemical and ADME Properties

Solubility and Permeability

  • Aqueous Solubility: 32 µg/mL (pH 7.4), enhanced to 89 µg/mL with cyclodextrin complexation.

  • Caco-2 Permeability: Papp=8.7×106P_{\text{app}} = 8.7 \times 10^{-6} cm/s, indicating moderate intestinal absorption .

Metabolic Pathways

Primary routes include:

  • Oxidation: Cytochrome P450 2D6-mediated hydroxylation of the p-tolyl group .

  • Sulfonamide Hydrolysis: Catalyzed by hepatic sulfatases (t1/2_{1/2} = 2.3 h in human hepatocytes) .

Future Directions and Challenges

Structural Optimization

  • Ether-Based Analogues: Replacing the sulfonamide with ether linkages improved metabolic stability in related compounds (e.g., t1/2_{1/2} increased to 90 min) .

  • Fluorine Substitution: Introducing CF3_3 groups at the pyrazole’s 3-position may enhance target affinity.

Clinical Translation Barriers

  • Bioavailability: Current oral bioavailability is 12% in primates, necessitating prodrug strategies .

  • Toxicology: Chronic toxicity studies in non-rodents are pending.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator